N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide
Brand Name: Vulcanchem
CAS No.: 946690-90-0
VCID: VC3862978
InChI: InChI=1S/C11H17N3O/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15)
SMILES: CC1=C(C=C(C=C1)NC(=O)CN(C)C)N
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide

CAS No.: 946690-90-0

Cat. No.: VC3862978

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide - 946690-90-0

Specification

CAS No. 946690-90-0
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide
Standard InChI InChI=1S/C11H17N3O/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15)
Standard InChI Key IBGAKHZETFCTLJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CN(C)C)N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CN(C)C)N

Introduction

Synthesis

The synthesis of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide likely involves:

  • Starting Materials:

    • 3-Amino-4-methylaniline

    • Dimethylaminoacetyl chloride or dimethylacetamide derivatives

  • Reaction Pathway:

    • The reaction typically proceeds via acylation of the amine group on 3-amino-4-methylaniline using an acyl chloride or anhydride derivative.

    • The process is often catalyzed by a base (e.g., triethylamine) to neutralize the HCl byproduct.

  • Purification:

    • The product is purified using recrystallization or chromatographic techniques, depending on solubility and purity requirements.

Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies proton and carbon environments; confirms functional groups
Mass Spectrometry (MS)Determines molecular weight and fragmentation pattern
Infrared (IR) SpectroscopyDetects functional groups (e.g., amide C=O stretch, N-H bending vibrations)
Elemental AnalysisConfirms the composition of carbon, hydrogen, nitrogen, and oxygen

Pharmaceutical Research

  • The compound's structure suggests potential biological activity due to its amide linkage and aromatic substitutions.

  • Similar compounds are studied for anti-inflammatory, anticancer, or antimicrobial properties.

Material Science

  • Substituted acetamides are explored in supramolecular chemistry for their ability to form hydrogen-bonded networks.

  • They may also serve as intermediates in the synthesis of more complex organic molecules.

Chemical Biology

  • The dimethylamino group enhances solubility in organic and aqueous solvents, making it suitable for biochemical assays.

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
N-(3,4-dimethylphenyl)acetamideLacks amino group; simpler structureUsed in crystallographic studies
N-(4-methoxyphenyl)-2-chloroacetamideContains methoxy instead of amino/methyl groupsExplored for anticancer activity
2,2-dichloro-N-(3,4-dimethylphenyl)acetamideChlorine substitution alters electronic propertiesStudied for structural effects on activity

Research Outlook

Further exploration of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide could involve:

  • Molecular docking studies to evaluate potential as an enzyme inhibitor.

  • In vitro biological assays to test antimicrobial or anticancer activity.

  • Crystallographic studies to understand hydrogen bonding in solid-state forms.

This compound holds promise in both pharmaceutical development and material science due to its versatile functional groups and potential for derivatization.

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